molecular formula C18H17N3O2 B2807461 4-(1,3-Benzoxazol-2-yl)-1-benzylpiperazin-2-one CAS No. 2415633-85-9

4-(1,3-Benzoxazol-2-yl)-1-benzylpiperazin-2-one

Cat. No.: B2807461
CAS No.: 2415633-85-9
M. Wt: 307.353
InChI Key: KEOXOKUYRCFVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Benzoxazol-2-yl)-1-benzylpiperazin-2-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This hybrid molecule incorporates a benzoxazole scaffold, a structure frequently investigated for its diverse biological activities . The benzoxazole moiety is a recognized pharmacophore in anticancer agent development, with studies showing derivatives can act as potent inhibitors of enzymes like PARP-2, a key target in breast cancer research, particularly for BRCA-mutated cell lines . The integration of a benzylpiperazine unit is a common strategy in drug design to optimize properties like bioavailability and receptor interaction . Researchers can utilize this compound as a key intermediate or building block for synthesizing novel molecules. Its structure makes it a valuable candidate for probing structure-activity relationships (SAR) in projects aimed at developing new oncological or neurological therapeutics. The molecular formula of this compound is C15H17N3O2 . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(1,3-benzoxazol-2-yl)-1-benzylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-17-13-21(18-19-15-8-4-5-9-16(15)23-18)11-10-20(17)12-14-6-2-1-3-7-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOXOKUYRCFVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C2=NC3=CC=CC=C3O2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzoxazol-2-yl)-1-benzylpiperazin-2-one typically involves the reaction of 2-aminophenol with benzyl chloride under basic conditions to form the benzoxazole ring. This intermediate is then reacted with piperazine in the presence of a suitable catalyst to form the final product . The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile, with reaction times ranging from several hours to overnight .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization ensures the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Heterocyclic Variations

The benzoxazole core in 4-(1,3-benzoxazol-2-yl)-1-benzylpiperazin-2-one can be substituted with other heterocycles, such as benzothiazole or benzimidazole, altering electronic and steric properties:

  • Benzothiazole Analogs: Compounds like 3-(3-(4-(4-(2-oxobenzo[d]thiazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]thiazol-2(3H)-one (5j, ) replace benzoxazole’s oxygen with sulfur.
  • Benzimidazole Analogs: 4-(1H-Benzimidazol-2-yl)-1-benzylpyrrolidin-2-one () replaces oxygen with NH, enabling additional hydrogen-bonding interactions. The pyrrolidinone ring in this analog differs from the piperazinone core, affecting conformational flexibility and steric bulk .

Substituent Effects on the Piperazine Ring

Variations in piperazine substituents significantly influence pharmacological activity:

  • Benzhydrylpiperazine Derivatives : Compounds like 5-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-nitrobenzamido)]benzo[d]oxazole () incorporate bulky diphenylmethyl groups, enhancing affinity for hydrophobic binding pockets but reducing metabolic stability due to steric hindrance .
  • Alkyl Chain Modifications : In , compounds 5i–5l feature butyl or pentyl linkers between benzoxazolone and piperazine, extending the molecule’s length and altering van der Waals interactions. Shorter chains may improve solubility, while longer chains enhance lipophilicity .

Physicochemical Properties and Spectral Data

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR) Source
This compound ~339.39* Not reported Not reported Not available in evidence Target
5-[4-(1,3-Benzoxazol-2-yl)phenyl]-10,15,20-tris(pyridin-3-yl)porphyrin 734.80 734.80 - δ 8.95 (s, 8H, β-pyrrole)
5-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-nitrobenzamido)]benzo[d]oxazole ~553.56* 177–180 67 δ 7.25–7.50 (m, 10H, benzhydryl)
3-(3-(4-(4-(2-oxobenzo[d]oxazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzoxazol-2-one (5i) ~481.56 Not reported 53 δ 3.40–3.60 (m, 8H, piperazine)

*Calculated using molecular formula.

Key Observations:

  • Melting Points : Porphyrin derivatives () exhibit exceptionally high melting points (>700°C) due to their rigid macrocyclic structures, whereas benzoxazole-piperazine hybrids () have lower melting points, reflecting reduced crystallinity .
  • Spectral Signatures: Piperazine protons in analogs like 5i resonate at δ 3.40–3.60 ppm, consistent with the target compound’s expected piperazinone signals .

Q & A

Q. What are the common synthetic routes for 4-(1,3-Benzoxazol-2-yl)-1-benzylpiperazin-2-one?

The compound is typically synthesized via multi-step reactions involving benzoxazole and piperazine precursors. For example, benzoxazole derivatives are coupled with benzylpiperazine intermediates using nucleophilic substitution or condensation reactions. Key steps include heating in polar solvents (e.g., DMSO), controlled pH adjustments, and purification via recrystallization or column chromatography. Reaction efficiency depends on precursors like 2-chlorobenzoxazole and activated piperazine derivatives .

Q. What spectroscopic techniques confirm the compound's structure?

Nuclear Magnetic Resonance (¹H and ¹³C NMR) identifies proton and carbon environments, with benzoxazole aromatic protons appearing as doublets (δ 7.2–8.1 ppm) and piperazine methylene groups as triplets (δ 3.2–3.8 ppm). Infrared (IR) spectroscopy detects functional groups (e.g., C=O at ~1700 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight, while elemental analysis validates purity (>95%) .

Q. How is compound purity assessed post-synthesis?

Thin-layer chromatography (TLC) monitors reaction progress, and high-performance liquid chromatography (HPLC) quantifies purity. Melting point analysis ensures consistency with literature values. Residual solvents are detected via gas chromatography (GC) .

Q. What biological activities are reported for benzoxazole-piperazine hybrids?

These compounds exhibit antimicrobial and antitumor potential. For example, benzoxazole derivatives inhibit bacterial growth (MIC: 6.7–12.5 µg/mL) and show cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀: ~6.9 µg/mL) via intercalation or enzyme inhibition .

Advanced Research Questions

Q. How can reaction conditions optimize yield for this compound?

Yield improvements require optimizing temperature (70–100°C), solvent polarity (e.g., DMF for solubility), and inert atmospheres to prevent oxidation. Catalysts like triethylamine enhance nucleophilic substitution rates. Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .

Q. How do researchers resolve contradictions in NMR data for novel derivatives?

Contradictions (e.g., unexpected splitting patterns) are addressed via 2D NMR (COSY, HSQC) to assign coupling pathways. Computational tools (DFT calculations) predict chemical shifts, while X-ray crystallography provides definitive structural validation .

Q. What strategies elucidate the antimicrobial mechanism of action?

Molecular docking studies identify interactions with bacterial targets (e.g., DNA gyrase or β-lactamases). Genetic knockout assays (e.g., in E. coli) confirm target relevance. Time-kill curves and fluorescence microscopy track bacterial membrane disruption .

Q. How do computational methods aid in designing bioactive derivatives?

Quantitative Structure-Activity Relationship (QSAR) models predict bioactivity based on substituent electronegativity or steric effects. Molecular dynamics simulations assess binding stability with proteins (e.g., EGFR or Topoisomerase II). Virtual screening prioritizes derivatives with optimal ADMET profiles .

Q. What challenges arise in scaling synthesis for preclinical studies?

Scaling introduces issues like exothermic reaction control and solvent recovery. Flow chemistry improves reproducibility, while orthogonal protection strategies prevent side reactions. Purification via preparative HPLC ensures batch-to-batch consistency .

Q. How is crystallographic data (e.g., SHELX) used to validate molecular geometry?

SHELX refines X-ray diffraction data to calculate bond lengths/angles (e.g., C-N bond: ~1.34 Å) and torsional angles. Residual density maps confirm hydrogen bonding networks. Twinning tests resolve overlapping reflections in low-symmetry space groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.